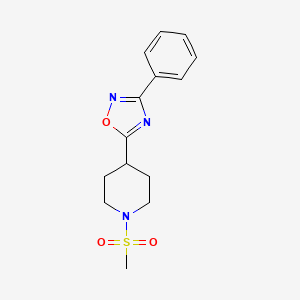![molecular formula C17H25FN2O B5836785 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as EFMB, is a chemical compound that has gained attention in scientific research for its potential use as a radiotracer in positron emission tomography (PET) imaging. EFMB has been found to bind to sigma-1 receptors, which are implicated in various physiological and pathological processes.
作用機序
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been found to modulate the activity of sigma-1 receptors, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of lipid metabolism. This compound has also been found to have anti-inflammatory and neuroprotective effects in preclinical studies.
実験室実験の利点と制限
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has several advantages for lab experiments, including its high affinity and selectivity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its potential for use in PET imaging. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for PET imaging.
将来の方向性
There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological and pathological processes. This compound may also be useful in the development of new PET imaging agents for the diagnosis and monitoring of various diseases.
合成法
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-methylphenylacetic acid with piperazine and ethyl chloroformate to form 4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenylacetic acid ethyl ester. This intermediate is then reacted with 1-chlorobutan-1-one in the presence of a base to form this compound.
科学的研究の応用
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been studied as a potential radiotracer for PET imaging of sigma-1 receptors in various organs and tissues, including the brain, heart, and lungs. PET imaging with this compound has been found to be useful in the diagnosis and monitoring of various diseases, such as cancer, heart disease, and neurological disorders. This compound has also been used in preclinical studies to investigate the role of sigma-1 receptors in various physiological and pathological processes.
特性
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-4-6-17(21)14-12-15(18)16(11-13(14)3)20-9-7-19(5-2)8-10-20/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLYWZPENUXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836720.png)

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)

![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)

